O-Desmethyl mycophenolate mofetil
Overview
Description
O-Desmethyl mycophenolate mofetil is a derivative of mycophenolate mofetil, an immunosuppressive drug commonly used to prevent organ rejection in transplant patients. This compound is a metabolite formed when mycophenolate mofetil undergoes metabolic processes in the body. It retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl mycophenolate mofetil typically involves the demethylation of mycophenolate mofetil. One common method is the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl mycophenolate mofetil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
O-Desmethyl mycophenolate mofetil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil and its metabolites.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
O-Desmethyl mycophenolate mofetil exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound also affects the glycosylation and expression of adhesion molecules, reducing the recruitment of immune cells to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate mofetil: The parent compound, widely used as an immunosuppressant.
Mycophenolic acid: The active metabolite of mycophenolate mofetil, responsible for its pharmacological effects.
Enteric-coated mycophenolate sodium: A formulation designed to reduce gastrointestinal side effects.
Uniqueness
O-Desmethyl mycophenolate mofetil is unique due to its specific metabolic pathway and its potential for reduced side effects compared to its parent compound. Its distinct pharmacokinetic properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXAMBOYWULFX-LZWSPWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157454 | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322681-36-6 | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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